Tetrabutylammonium ethoxide

Description

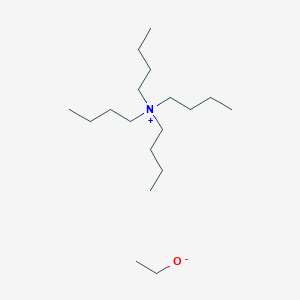

Structure

2D Structure

Properties

IUPAC Name |

ethanolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C2H5O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;2H2,1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBRLWUQHFANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560026 | |

| Record name | N,N,N-Tributylbutan-1-aminium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106303-37-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium ethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Tetrabutylammonium Ethoxide

Established Procedures for Tetrabutylammonium (B224687) Ethoxide Synthesis

A common and practical route to tetrabutylammonium ethoxide involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBABr), with a metal ethoxide. This method relies on the precipitation of the insoluble metal halide salt, driving the equilibrium towards the formation of the desired this compound in solution.

One established procedure involves the reaction of tetrabutylammonium bromide with potassium hydroxide (B78521) in ethanol (B145695). google.com In this process, potassium ethoxide is formed in situ from the reaction of potassium hydroxide with ethanol. The subsequent reaction with TBABr yields this compound and potassium bromide, which precipitates out of the ethanol solution, especially at lower temperatures. google.com The removal of the precipitated salt by filtration yields a solution of this compound in ethanol.

A similar approach utilizes sodium ethoxide. While detailed for the synthesis of tetrabutylammonium methoxide (B1231860), the principle is directly applicable to the ethoxide counterpart. smolecule.com The reaction of tetrabutylammonium bromide or chloride with sodium ethoxide in an ethanolic solution results in the formation of this compound and the corresponding sodium halide. smolecule.com The solubility difference between the reactants and products in the alcohol solvent facilitates the isolation of the desired product.

The general reaction can be represented as: (C₄H₉)₄N⁺X⁻ + M⁺OC₂H₅⁻ → (C₄H₉)₄N⁺OC₂H₅⁻ + M⁺X⁻(s) where X is a halide (e.g., Br, I) and M is an alkali metal (e.g., Na, K).

| Reactant 1 | Reactant 2 | Solvent | Key Byproduct | Reference |

| Tetrabutylammonium Bromide | Potassium Hydroxide | Ethanol | Potassium Bromide | google.com |

| Tetrabutylammonium Halide | Sodium Ethoxide | Ethanol | Sodium Halide | smolecule.comtdl.org |

Table 1: Synthesis of this compound from Halide Precursors

Another principal method for synthesizing this compound is through the direct reaction of tetrabutylammonium hydroxide ((C₄H₉)₄NOH) with ethanol. chemicalbull.com This acid-base neutralization reaction yields this compound and water.

(C₄H₉)₄N⁺OH⁻ + C₂H₅OH ⇌ (C₄H₉)₄N⁺OC₂H₅⁻ + H₂O

The success of this method hinges on the removal of water to drive the reaction to completion, which is crucial as the presence of water can affect subsequent reactions where the ethoxide is used as a strong base. publications.gc.ca

Tetrabutylammonium hydroxide itself is often prepared from tetrabutylammonium halides. One common laboratory-scale method is the reaction of a tetrabutylammonium halide with silver oxide (Ag₂O) in a suitable solvent. tdl.org The silver halide precipitates, leaving tetrabutylammonium hydroxide in solution. However, this method can introduce impurities such as tertiary amines from Hofmann elimination and anionic silver complexes. tdl.org An alternative is the use of ion-exchange resins, where a strong basic anion exchange resin in the hydroxide form is treated with an aqueous solution of tetrabutylammonium bromide to yield tetrabutylammonium hydroxide. researchgate.net

| Precursor | Reagent | Product | Key Consideration | Reference |

| Tetrabutylammonium Hydroxide | Ethanol | This compound | Removal of water | chemicalbull.com |

Table 2: Synthesis from Tetrabutylammonium Hydroxide

Considerations for Reaction Media and Anhydrous Conditions in Preparation

The choice of reaction medium and the maintenance of anhydrous conditions are critical factors in the synthesis and subsequent application of this compound.

The solvent system plays a pivotal role in the synthesis from tetrabutylammonium halides. The use of an alcohol like ethanol is advantageous because it serves as both a reactant (in the case of forming the metal ethoxide in situ) and a solvent that allows for the precipitation of the inorganic halide salt. google.com The solubility of the alkali metal halide byproduct is significantly lower in the alcohol compared to the this compound, facilitating its removal. For instance, in the reaction of TBABr with potassium hydroxide in ethanol, the low solubility of potassium bromide at reduced temperatures is a key factor for separation. google.com

For many applications of this compound, particularly as a strong base or nucleophile in organic synthesis, the presence of water is detrimental. publications.gc.ca Water can compete with the ethoxide as a nucleophile or protonate the strongly basic ethoxide, reducing its efficacy. Therefore, ensuring anhydrous conditions during the synthesis and handling of this compound is paramount. publications.gc.caacs.orgorganic-chemistry.org When prepared from tetrabutylammonium hydroxide and ethanol, the water formed as a byproduct must be removed, often through azeotropic distillation or the use of drying agents.

The tetrabutylammonium cation, with its four butyl groups, imparts significant solubility in nonpolar organic solvents, a key feature for its role as a phase-transfer catalyst. chemicalbull.com This allows the ethoxide anion to be carried into an organic phase to react with substrates that are insoluble in the aqueous or alcoholic phase. publications.gc.cachemicalbull.com The effectiveness of this process relies on the "naked" nature of the ethoxide anion in the organic solvent, which is not strongly solvated by protic solvents, thereby enhancing its reactivity. acs.org

Fundamental Reactivity and Mechanistic Aspects As a Base

Potentiometric Analysis of Basicity in Non-Aqueous Solvents

The basic strength of tetrabutylammonium (B224687) ethoxide in environments other than water is a key area of study, with potentiometric analysis being a primary tool for its quantification.

Potentiometric titration is a highly effective method for determining the acid dissociation constant (pKa) of weak acids in non-aqueous solvents. liverpool.ac.uk This process involves the gradual addition of a tetrabutylammonium ethoxide solution to a solution containing a weak acid. By monitoring the electrochemical potential with an electrode system, a titration curve is generated. The midpoint of this curve indicates the pKa of the acid in the specific solvent used. The choice of solvent is crucial, as properties like polarity can significantly influence the outcome. liverpool.ac.uk

Tetrabutylammonium-based titrants, such as tetrabutylammonium hydroxide (B78521), are often favored over traditional alkali metal-based titrants like sodium or potassium hydroxide. dss.go.thresearchgate.net This preference arises because the tetrabutylammonium salts formed during the titration are generally more soluble in organic solvents, which prevents the formation of precipitates that can interfere with the measurement. dss.go.thresearchgate.net Furthermore, using a glass electrode with tetrabutylammonium-based titrants avoids the loss of sensitivity in highly basic conditions that can occur with sodium or potassium ions. dss.go.thresearchgate.net

The basicity of this compound is frequently benchmarked against other bases like alkali metal alkoxides (e.g., sodium methoxide (B1231860), potassium methoxide) and quaternary ammonium (B1175870) hydroxides to understand the influence of the cation. digicollections.net In non-aqueous titrations, strong bases such as potassium methoxide, sodium methoxide, lithium methoxide, and tetrabutylammonium hydroxide are commonly used. digicollections.net

A key advantage of quaternary ammonium hydroxides over alkali metal alkoxides is the enhanced solubility of their resulting salts, which minimizes the issue of gelatinous precipitates forming during titration. digicollections.nettdl.org For instance, while sodium methoxide was widely used in the past, it is prone to forming such precipitates. digicollections.net In contrast, titrants like tetrabutylammonium hydroxide generally yield soluble salts, leading to clearer titration results. tdl.org The large size of the tetrabutylammonium cation, compared to smaller alkali metal ions, is a significant factor in its utility, particularly in preventing the "alkali error" that can affect glass electrode performance in highly basic media. tdl.org

Table 1: Comparison of Titrants for Weak Acids in Non-Aqueous Solvents

| Titrant | Common Solvent(s) | Key Advantages | Potential Issues |

|---|---|---|---|

| This compound/Hydroxide | Isopropyl Alcohol, Toluene, Pyridine | High basicity; Resulting salts are generally soluble digicollections.nettdl.org; No "alkali error" with glass electrodes tdl.org | Requires protection from atmospheric CO2 digicollections.net |

| Sodium/Potassium Methoxide | Benzene-Methanol | Strong base | Can form gelatinous precipitates digicollections.net; Can cause loss of sensitivity with glass electrodes in basic media dss.go.th |

| Lithium Methoxide | Methanol-Toluene | Strong base | Can also form precipitates |

Mechanisms of Proton Transfer and Deprotonation

The effectiveness of this compound as a base is governed by the mechanics of how it removes a proton from a substrate, a process influenced by cation-anion dynamics and the surrounding solvent.

The interaction between the tetrabutylammonium cation ([TBA]+) and the ethoxide anion (EtO⁻) is pivotal to the base's reactivity. The large, sterically bulky [TBA]+ cation has a low charge density, leading to a weak electrostatic interaction with the ethoxide anion. ua.pt This weak association results in a more "naked" or exposed ethoxide anion, which is highly available for proton abstraction. acs.org

Solvent polarity is a critical factor that modulates the reactivity of this compound. nih.gov The solvent's ability to solvate the ions affects the degree of ion pairing and the stability of the transition state during proton transfer. nih.govrepositorioinstitucional.mx

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, the solvent molecules effectively surround and stabilize both the large [TBA]+ cation and the EtO⁻ anion. This extensive solvation minimizes ion pairing and maximizes the basicity of the ethoxide. The high dielectric constant of these solvents helps to stabilize the charged products of the deprotonation reaction. nih.gov For example, some reactions show a dramatic acceleration in 95% DMSO compared to water, an effect attributed to the stabilization of the transition state by the dipolar aprotic solvent. nih.gov

Conversely, in non-polar or weakly polar solvents such as tetrahydrofuran (B95107) (THF), ion pairing becomes more prevalent. repositorioinstitucional.mx While the interaction is still weaker than with alkali metal alkoxides, this association reduces the effective strength of the base. Experimental evidence shows that changing from a polar protic solvent to a polar aprotic one like DMSO can significantly alter the outcome of a reaction, sometimes favoring elimination over substitution. masterorganicchemistry.com

Table 2: Effect of Solvent Polarity on this compound Reactivity

| Solvent | Type | Dielectric Constant (approx.) | General Effect on Reactivity |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High Reactivity : Strong solvation of ions, minimal ion pairing, stabilization of transition states. nih.gov |

| Acetonitrile | Polar Aprotic | 37 | High Reactivity : Similar to DMSO, promotes ion separation. |

| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | 7.5 | Moderate Reactivity : Increased ion pairing compared to more polar solvents. repositorioinstitucional.mx |

| Ethanol (B145695) | Polar Protic | 24.5 | Variable Reactivity : Can participate in hydrogen bonding and act as a proton source, potentially leveling the base strength. nih.gov |

Applications in Advanced Organic Synthesis

Deprotonation Reagent in Carbanion Chemistry

The primary role of the ethoxide component in tetrabutylammonium (B224687) ethoxide is to function as a strong base. It is particularly effective in the deprotonation of carbon acids, leading to the formation of carbanions, which are key reactive intermediates in organic chemistry uomosul.edu.iq. A carbanion is an anion where a carbon atom has a lone pair of electrons and a negative charge, making it a potent nucleophile askfilo.comwikipedia.org. The generation of carbanions is a fundamental step for creating new carbon-carbon bonds uomosul.edu.iq.

Tetrabutylammonium ethoxide is adept at abstracting protons from compounds with activated C-H bonds, known as active methylene (B1212753) compounds easetolearn.com. The acidity of these protons is enhanced by the presence of adjacent electron-withdrawing groups, such as carbonyls (ketones, esters), nitriles, or sulfonyl groups uomosul.edu.iqeasetolearn.com. When treated with a strong base like this compound, these compounds are converted into stabilized carbanions (enolates) youtube.com.

The reaction can be generalized as follows: Z-CH₂-Z' + [N(Bu)₄]⁺EtO⁻ → [Z-CH-Z']⁻[N(Bu)₄]⁺ + EtOH (where Z and Z' are electron-withdrawing groups)

The resulting tetrabutylammonium salt of the carbanion is highly soluble in common organic solvents. The large, non-coordinating tetrabutylammonium cation forms a loose ion pair with the carbanion, rendering the anion more "naked" and, therefore, more nucleophilic and reactive in subsequent transformations compared to carbanions paired with smaller metal cations like Na⁺ or K⁺.

| Substrate Type | Electron-Withdrawing Group(s) | Typical pKa Range | Product |

| Malonic Esters | Two Ester Groups | ~13 | Stabilized Carbanion |

| Acetoacetic Esters | Ketone and Ester Group | ~11 | Stabilized Carbanion |

| β-Diketones | Two Ketone Groups | ~9 | Stabilized Carbanion |

| Nitriles | Cyano Group | ~25 | Stabilized Carbanion |

Enolates are a specific type of carbanion and are crucial intermediates in condensation reactions like the Aldol (B89426) and Claisen condensations uomosul.edu.iq. These reactions are fundamental for C-C bond formation uomustansiriyah.edu.iq. This compound serves as an efficient base for generating the required enolate nucleophile.

Aldol Condensation : In the Aldol condensation, an enolate attacks the carbonyl carbon of another aldehyde or ketone molecule researchgate.net. The use of this compound can influence the reaction's stereochemical outcome due to the bulky nature of the counterion, which affects the geometry of the transition state. Weak bases are often employed in crossed Aldol reactions where one reactant lacks α-hydrogens and cannot form an enolate itself uobabylon.edu.iq.

Claisen Condensation : The Claisen condensation involves the reaction between two ester molecules to form a β-keto ester wikipedia.orglibretexts.org. The reaction is driven by the deprotonation of the α-carbon of an ester to form an ester enolate youtube.com. Sodium ethoxide is a classic base for this transformation wikipedia.orgorganic-chemistry.org. This compound performs the same function but with improved solubility in less polar solvents. A full equivalent of the base is necessary because the final β-keto ester product is more acidic than the starting ester and is deprotonated, which drives the reaction equilibrium toward the product libretexts.org.

Nucleophilic Substitution Reactions Mediated by this compound

In addition to its role as a base, the ethoxide ion is a potent nucleophile. This compound is a highly effective reagent in nucleophilic substitution reactions, where the ethoxide itself or a substrate-derived nucleophile attacks an electrophilic center.

The Williamson ether synthesis is a classic and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide wikipedia.orgbyjus.com. The traditional method often uses sodium or potassium alkoxides. However, these salts can have limited solubility in the organic solvents where the alkyl halide is dissolved.

This solubility issue is often overcome by using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) wikipedia.orgquizlet.comutahtech.edu. The TBAB transports the alkoxide anion from an aqueous or solid phase into the organic phase, where it can react with the alkyl halide quizlet.combrainly.com.

Using this compound directly streamlines this process. The compound is inherently soluble in many organic solvents, providing a high concentration of reactive ethoxide ions without the need for a separate catalyst. This leads to several enhancements:

Homogeneous Reaction Conditions : The reaction can be run in a single organic phase, improving reaction kinetics.

Increased Reactivity : The "naked" ethoxide anion, loosely associated with the large tetrabutylammonium cation, is more nucleophilic than a tightly paired sodium ethoxide.

Milder Conditions : Enhanced reactivity often allows the reaction to proceed at lower temperatures, reducing side reactions like elimination wikipedia.org.

| Feature | Traditional NaOEt | NaOEt with TBAB (PTC) | This compound |

| Solubility | Low in non-polar solvents | Improved via phase transfer | High in many organic solvents |

| Reaction Phases | Heterogeneous (solid-liquid) | Heterogeneous (liquid-liquid or solid-liquid) | Homogeneous |

| Reaction Rate | Slow | Accelerated brainly.com | Fast |

| Need for Catalyst | No | Yes | No |

The utility of this compound extends beyond O-alkylation to a broad range of alkylation reactions. The general strategy involves the deprotonation of a suitable nucleophile (a carbon acid, amine, thiol, etc.) by the ethoxide base, followed by an Sₙ2 reaction of the resulting highly reactive, soluble anion with an alkylating agent (e.g., an alkyl halide).

C-Alkylation : This reaction is fundamental to forming new carbon-carbon bonds. Active methylene compounds, once deprotonated by this compound to form a carbanion, readily attack alkyl halides mdpi.comresearchgate.net. The use of a phase-transfer catalyst system or a soluble base like this compound is often crucial for efficiency mdpi.com.

N-Alkylation : Amines and amides can be N-alkylated using alkyl halides researchgate.netwikipedia.org. While highly nucleophilic amines can react directly, less reactive amines or amides require deprotonation to enhance their nucleophilicity. This compound can serve as a strong base for this purpose, preventing the formation of undesired quaternary ammonium (B1175870) salts that can occur under neutral conditions masterorganicchemistry.com.

S-Alkylation : Thiols are generally more acidic than their alcohol counterparts and are easily deprotonated to form thiolate anions masterorganicchemistry.com. These thiolates are excellent nucleophiles. The S-alkylation of thiols with alkyl halides is a common method for synthesizing thioethers (sulfides) masterorganicchemistry.comjmaterenvironsci.com. This compound facilitates this process by creating a highly soluble and reactive tetrabutylammonium thiolate intermediate, analogous to the Williamson ether synthesis masterorganicchemistry.comsciensage.info.

P-Alkylation : Compounds containing acidic P-H bonds, such as phosphinic amides or secondary phosphine (B1218219) oxides, can be deprotonated to generate phosphorus-centered anions. These nucleophiles can then be alkylated with alkyl halides. This approach is an alternative to methods that use more sensitive P(III) precursors nih.gov. This compound provides the strong basicity needed to generate the phosphorus nucleophile in a convenient, one-step process.

While most N-arylation reactions are catalyzed by transition metals, this compound can facilitate N-arylation through the nucleophilic aromatic substitution (SₙAr) mechanism. The SₙAr reaction requires a potent nucleophile and an aromatic ring activated by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) nih.gov.

In this protocol, this compound acts as a strong base to deprotonate the amine or amide starting material. This generates a highly nucleophilic nitrogen anion. The soluble and "naked" nature of this anion, paired with the tetrabutylammonium cation, enhances its ability to attack the electron-deficient aromatic ring, displacing the leaving group and forming the C-N bond. This method avoids the need for metal catalysts but is limited to specific, highly activated aromatic substrates.

Diverse Alkylation Strategies (C-, N-, O-, S-, P-Alkylation)

Alkylation of Terminal Alkynes and Other Acidic Substrates

This compound serves as a potent base for the deprotonation of terminal alkynes, forming acetylide anions. These anions are effective nucleophiles in carbon-carbon bond-forming reactions. The alkylation of these acetylide ions is a fundamental strategy for elongating carbon chains in organic synthesis. chemistrysteps.com This reaction typically proceeds via an S(_N)2 mechanism with primary alkyl halides, leading to the formation of internal alkynes. However, with secondary and tertiary halides, elimination reactions often become the major pathway. chemistrysteps.comutexas.edu

The choice of base is crucial in these alkylation reactions. While traditional bases like sodium amide or sodium hydride are effective, the use of tetrabutylammonium salts can offer advantages in terms of solubility and reaction conditions. chemistrysteps.comutexas.edu The bulky tetrabutylammonium cation can influence the reactivity and selectivity of the acetylide anion.

Research has shown that the alkylation of terminal alkynes can be achieved with various alkylating agents, including alkyl halides and tosylates. uib.no For instance, the alkylation of 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB) acetylide has been successfully performed with alkyl iodides and tosylates, yielding the corresponding elongated alkynes in moderate yields. uib.no The reaction conditions, such as temperature and the use of additives like tetrabutylammonium iodide (TBAI) to facilitate in situ Finkelstein-like reactions, can be optimized to improve product yields. uib.no

The acidity of the substrate is a key factor in these reactions. Terminal alkynes have a pK(_a) of about 25, making them significantly more acidic than alkanes and alkenes and thus amenable to deprotonation by strong bases. chemistrysteps.com Other substrates with similar or greater acidity can also undergo alkylation under these conditions.

Table 1: Examples of Alkylation of Terminal Alkynes

| Alkyne Substrate | Alkylating Agent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | 1-Bromobutane | Sodium amide | 1-Phenyl-1-hexyne | - | utexas.edu |

| 1-Hexyne | Bromoethane | Sodium butynide | 3-Octyne | - | utexas.edu |

| 3,3,4,4-tetraethoxybut-1-yne | Butyl iodide | - | 1,1,2,2-tetraethoxyoct-3-yne | 66 | uib.no |

| 3,3,4,4-tetraethoxybut-1-yne | Ethyl tosylate | - | 1,1,2,2-tetraethoxyhex-3-yne | 21 | uib.no |

Note: The table provides examples of alkyne alkylation; specific use of this compound may vary.

Role in Post-Functionalization of Complex Polyoxometalate Scaffolds

Polyoxometalates (POMs) are a class of metal-oxygen clusters with a wide range of applications in catalysis, medicine, and materials science. rsc.org The functionalization of POMs is a key strategy to tailor their properties and integrate them into larger functional systems. rsc.org Post-functionalization, which involves modifying a pre-formed hybrid POM platform, offers a versatile approach to introduce new functionalities. rsc.orgrsc.org

While the direct use of this compound in the post-functionalization of POMs is not extensively documented in the provided search results, the principle of using organic bases and reagents to modify complex inorganic scaffolds is well-established. The ethoxide anion could potentially act as a nucleophile or a base to effect transformations on organic ligands already attached to the POM core. For instance, it could be involved in deprotonation or hydrolysis reactions on the periphery of the POM structure.

A recent strategy in POM post-functionalization involves altering the electronic properties and reactivity of the POM core by the controlled addition of transition metal ions to a hybrid POM. rsc.orgworktribe.com This highlights the potential for chemical modifications to fine-tune the characteristics of these complex inorganic molecules.

Carbon-Carbon Bond Forming Reactions

Participation in Wittig-Type Olefination Processes

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The generation of the phosphonium ylide requires a base to deprotonate the phosphonium salt. While common bases include sodium hydride and sodium methoxide (B1231860), the use of tetrabutylammonium-based reagents could be envisaged in this context. organic-chemistry.org this compound, as a strong base, could potentially be employed for this deprotonation step, although specific examples are not detailed in the provided search results. The choice of base and solvent can significantly influence the stereoselectivity of the reaction. harvard.edu

The Wittig reaction is highly versatile and has been applied in the industrial synthesis of valuable compounds such as Vitamin A. harvard.edu Modifications of the Wittig reaction, such as the Schlosser modification, allow for the selective formation of (E)-alkenes from non-stabilized ylides. wikipedia.orgharvard.edu

Formation of Cyclic Acetals and Dioxolanes from Carbonyl Compounds

The protection of carbonyl groups as cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, is a common strategy in multi-step organic synthesis. organic-chemistry.orgoakland.edu This protection is typically achieved by reacting the carbonyl compound with a diol in the presence of an acid catalyst. organic-chemistry.orgnih.gov

While this compound is a base, related tetrabutylammonium salts have been shown to be effective catalysts in acetalization reactions. For example, tetrabutylammonium tribromide (TBATB) can act as an efficient generator of HBr, catalyzing the formation of cyclic acetals from aldehydes and ketones with trialkyl orthoformates and alcohols. nih.gov This method is chemoselective, allowing for the protection of aldehydes in the presence of ketones. nih.gov

The formation of cyclic acetals can be achieved under mild conditions, and various catalysts, including Brønsted and Lewis acids, have been employed. organic-chemistry.org The stability of the resulting cyclic acetal (B89532) is dependent on the diol used, with 1,3-diols generally forming more stable acetals than 1,2-diols. organic-chemistry.org

Table 2: Catalysts for Cyclic Acetal Formation

| Catalyst | Carbonyl Substrate | Diol/Reagent | Product | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Various | 1,2-Ethanediol or 1,3-Propanediol | 1,3-Dioxolane or 1,3-Dioxane | organic-chemistry.org |

| Tetrabutylammonium tribromide | Various aldehydes and ketones | Trialkyl orthoformate/alcohol | Acyclic and cyclic acetals | nih.gov |

| Cerium(III) trifluoromethanesulfonate | Hydroxyacetophenones | Diol/Triisopropyl orthoformate | Cyclic acetals | organic-chemistry.org |

Catalytic Role in Suzuki Cross-Coupling Reactions (via related TBA salts)

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. jk-sci.comyoutube.com This reaction has become a vital tool in the synthesis of biaryls, which are important structures in pharmaceuticals and materials science. utrgv.edu

While this compound itself is not directly cited as a catalyst, other tetrabutylammonium salts, particularly tetrabutylammonium bromide (TBAB), have been used as additives or phase-transfer catalysts in Suzuki reactions. jk-sci.comfishersci.fr TBAB can facilitate the reaction in aqueous media, promoting a more environmentally friendly process. jk-sci.comresearchgate.net

The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. jk-sci.com The base plays a critical role in the transmetalation step, activating the organoboron species. youtube.com A variety of bases, such as sodium carbonate, potassium phosphate (B84403), and sodium hydroxide (B78521), are commonly used. jk-sci.comutrgv.edu The use of TBAB can enhance the reaction rate and yield, particularly for less reactive aryl chlorides. researchgate.net

Table 3: Role of Tetrabutylammonium Salts in Suzuki Cross-Coupling

| Tetrabutylammonium Salt | Reactants | Catalyst System | Role of TBA Salt | Reference |

|---|---|---|---|---|

| TBAB | Heteroaryl halides and 4-fluorophenylboronic acid | Palladium phosphinous acid complexes (POPd) | Co-catalyst, phase-transfer catalyst | researchgate.net |

| TBAB | Aryl halides and aryl/vinylboronic acids | Palladium acetate | Additive for coupling in water | researchgate.net |

| TBAB | Aryl/vinyl halide and boronic acid/ester | Palladium catalyst | Additive | fishersci.fr |

Synthesis of Value-Added Organic Compounds

This compound and related compounds are instrumental in the synthesis of a variety of value-added organic compounds. These reagents can act as catalysts or promoters in reactions that build complex molecular architectures from simpler precursors.

For example, the alkylation of terminal alkynes, facilitated by bases like this compound, is a direct route to more complex internal alkynes, which are precursors to a wide range of organic molecules. chemistrysteps.comutexas.edu

The use of tetrabutylammonium salts in catalysis extends to other transformations as well. Tetrabutylammonium periodate, for instance, can be used for the oxidation of alcohols to carbonyl compounds, thiols to disulfides, and other oxidative transformations, leading to the synthesis of important chemical intermediates. researchgate.net Furthermore, tetrabutylammonium bromide has been employed in the regioselective bromination of organic substrates, providing a milder and more environmentally friendly alternative to traditional brominating agents. organic-chemistry.org

The synthesis of polythioesters from lactone feedstocks can be initiated by the mild reagent tetrabutylammonium thioacetate, demonstrating the utility of tetrabutylammonium salts in polymerization reactions to create materials with tunable properties. nih.gov

The broad applicability of tetrabutylammonium-based reagents in promoting diverse organic reactions underscores their importance in the synthesis of value-added compounds across various sectors, including pharmaceuticals, agrochemicals, and materials science. nih.gov

Conversion of Carbon Dioxide into Organic Carbonates

A significant application of this compound is in the synthesis of organic carbonates from carbon dioxide, a readily available and environmentally benign C1 source. This method provides a safer alternative to traditional routes that often employ toxic reagents like phosgene. The process involves a two-step sequence under mild conditions.

First, this compound reacts with carbon dioxide in an insertion reaction to form the intermediate, ethyl tetrabutylammonium carbonate (TBAEC). This reaction is typically performed by bubbling CO2 gas through a solution of the alkoxide. The resulting TBAEC salt is then reacted in situ with various alkyl halides to produce the desired organic carbonates via a nucleophilic substitution reaction. The large tetrabutylammonium cation ensures the solubility of the carbonate intermediate in common organic solvents.

The general reaction scheme is as follows:

Formation of the Carbonate Intermediate: (C₄H₉)₄N⁺C₂H₅O⁻ + CO₂ → (C₄H₉)₄N⁺O₂COC₂H₅

Reaction with Alkyl Halide: (C₄H₉)₄N⁺O₂COC₂H₅ + R-X → R-O(CO)OC₂H₅ + (C₄H₉)₄N⁺X⁻

This method has been shown to be effective for producing a range of symmetrical and mixed organic carbonates in high yields.

Table 1: Synthesis of Ethyl Carbonates using TBAEC and Alkyl Halides

| Alkyl Halide (R-X) | Product | Yield (%) |

|---|---|---|

| Ethyl Iodide | Diethyl carbonate | 95 |

| n-Butyl Bromide | n-Butyl ethyl carbonate | 92 |

| Benzyl Bromide | Benzyl ethyl carbonate | 98 |

Strategies for Synthesizing Esters and Ethers

The enhanced basicity and nucleophilicity of the ethoxide ion in this compound make it a valuable reagent for the synthesis of esters and ethers.

Ester Synthesis: this compound can facilitate the esterification of carboxylic acids with alkyl halides. In this process, the ethoxide acts as a strong base, deprotonating the carboxylic acid to form a highly reactive carboxylate anion. The bulky tetrabutylammonium counterion prevents tight ion pairing, rendering the carboxylate a potent nucleophile that readily attacks the alkyl halide in an Sₙ2 reaction to furnish the corresponding ester. While similar tetrabutylammonium salts, such as tetrabutylammonium fluoride, are well-documented for this purpose, the principle of generating a highly reactive "naked" carboxylate ion is directly applicable to the use of the ethoxide salt as the base.

The reaction proceeds as follows:

Deprotonation: R-COOH + (C₄H₉)₄N⁺C₂H₅O⁻ → R-COO⁻(C₄H₉)₄N⁺ + C₂H₅OH

Nucleophilic Attack: R-COO⁻(C₄H₉)₄N⁺ + R'-X → R-COOR' + (C₄H₉)₄N⁺X⁻

Ether Synthesis (Williamson Ether Synthesis): In the classic Williamson ether synthesis, an alkoxide reacts with a primary alkyl halide to form an ether. The use of this compound provides a soluble and highly reactive source of the ethoxide nucleophile for this Sₙ2 transformation. Traditionally, alkali metal alkoxides like sodium ethoxide are used, often requiring phase-transfer catalysts such as tetrabutylammonium bromide to enhance solubility and reaction rates when dealing with biphasic systems. chemeurope.comutahtech.edu By using this compound directly, the ethoxide ion is already paired with a large, soft cation, promoting solubility in organic solvents and accelerating the nucleophilic attack on the alkyl halide. chemeurope.comwikipedia.org

The reaction is a direct Sₙ2 displacement: C₂H₅O⁻(C₄H₉)₄N⁺ + R-X → C₂H₅OR + (C₄H₉)₄N⁺X⁻

This approach is particularly advantageous for reactions with less reactive alkyl halides, where the enhanced nucleophilicity of the ethoxide can significantly improve reaction times and yields. wikipedia.org

Applications in Macromolecular Synthesis and Polymer Modification

This compound is an effective initiator for the anionic ring-opening polymerization (ROP) of certain cyclic monomers, particularly lactones and epoxides. The ethoxide anion initiates polymerization by nucleophilically attacking the electrophilic carbon of the monomer, causing the ring to open and generating a new alkoxide at the end of the chain, which then propagates.

The key advantages of using this compound as an initiator include:

High Solubility: Its solubility in common organic solvents allows for homogeneous polymerization conditions.

Controlled Initiation: The initiation step is typically fast and efficient, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).

"Living" Polymerization: Under appropriate conditions (high purity of reagents and solvent), the polymerization can proceed in a "living" manner, meaning there are no termination or chain-transfer reactions. This allows for the synthesis of well-defined block copolymers by sequential monomer addition.

For example, in the ROP of β-propiolactone, the ethoxide anion attacks the β-carbon, cleaving the acyl-oxygen bond and initiating the polymer chain growth. Research on related tetrabutylammonium initiators, such as tetrabutylammonium hydroxide, has demonstrated their utility in the anionic ROP of β-alkoxymethyl-substituted β-lactones. nih.gov The mechanism follows a similar pathway for this compound, providing a route to functional polyesters.

Elimination Reaction Pathways Induced by this compound

As a strong, sterically unhindered base, the ethoxide ion readily promotes elimination reactions, primarily through the bimolecular (E2) pathway. This compound is an excellent reagent for these transformations due to its high reactivity and solubility in aprotic solvents, which favor the E2 mechanism.

The E2 reaction is a single, concerted step where the base removes a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), while the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com

Key features of E2 reactions induced by this compound include:

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate (alkyl halide) and the base (ethoxide). masterorganicchemistry.com

Stereochemistry: The reaction requires a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. This requirement dictates the stereochemistry of the resulting alkene product.

Regioselectivity (Zaitsev's Rule): When multiple β-hydrogens are available, the reaction often follows Zaitsev's rule, where the most substituted (and therefore most stable) alkene is the major product. This is typical for small, strong bases like ethoxide. libretexts.orgmasterorganicchemistry.com

The role of the tetrabutylammonium counterion is significant. Unlike smaller metal cations (e.g., Na⁺, K⁺), the large (C₄H₉)₄N⁺ cation does not coordinate strongly with the ethoxide ion. This results in a "naked" and more reactive base, which can lead to faster reaction rates. researchgate.netmcmaster.ca However, because the ethoxide ion itself is not sterically bulky, the regioselectivity of the elimination strongly favors the Zaitsev product. This contrasts with bulky bases like potassium tert-butoxide, which often favor the formation of the less substituted Hofmann product due to steric hindrance. libretexts.org

Table 2: Comparison of Bases in E2 Elimination

| Base | Typical Cation | Steric Bulk | Major Product (from 2-bromobutane) |

|---|---|---|---|

| Ethoxide | Na⁺, K⁺, (C₄H₉)₄N⁺ | Small | 2-Butene (Zaitsev) |

Reaction Kinetics and Mechanistic Investigations

Quantitative Kinetic Studies of Tetrabutylammonium (B224687) Ethoxide-Promoted Reactions

Quantitative kinetic studies are essential for understanding the factors that control the rate of a chemical reaction. These studies involve the systematic measurement of reaction rates under various conditions to determine the mathematical relationship between the rate and the concentration of reactants.

In a typical E2 reaction, the rate is dependent on the concentration of both the substrate (e.g., an alkyl halide) and the base (ethoxide). This leads to a second-order rate law: Rate = k [Substrate] [Base]

Table 1: Second-Order Rate Constant for Ethoxide-Promoted Ethanolysis of HPNPP

| Base Source | Solvent | Temperature (°C) | Second-Order Rate Constant (k) M⁻¹s⁻¹ |

|---|---|---|---|

| Tetrabutylammonium Hydroxide (B78521) | Ethanol (B145695) | 25 | (7.5 ± 0.3) x 10⁻³ |

Data sourced from ACS Publications.

This value provides a quantitative measure of the reactivity of ethoxide, facilitated by the tetrabutylammonium counterion, in this specific cleavage reaction.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituting a hydrogen atom with another group on the reactivity of an aromatic compound. The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which indicates a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, suggesting a buildup of positive charge.

In the context of reactions promoted by tetrabutylammonium salts, Hammett correlations have been used to elucidate mechanisms. For example, in the reaction between substituted benzaldehydes and ethylene (B1197577) oxide catalyzed by tetrabutylammonium halides, Hammett correlations confirmed a change in the rate-determining step based on the electrophilicity of the aldehyde.

A relevant example for ethoxide-promoted eliminations is the E2 reaction of 2-arylethylammonium ions with ethoxide in ethanol. A study of this system yielded a large, positive ρ value of +3.66 researchgate.net. This positive value indicates that electron-withdrawing substituents on the aryl ring significantly accelerate the reaction. This is consistent with a transition state where there is a considerable buildup of negative charge on the carbon from which the proton is being removed (the β-carbon), a characteristic feature of the E2 mechanism researchgate.netutexas.edu. Such a transition state is stabilized by substituents that can delocalize or withdraw electron density utexas.edupharmacy180.com.

Table 2: Hammett ρ Value for an E2 Reaction with Ethoxide

| Reaction | Base/Solvent | ρ (rho) Value | Interpretation |

|---|---|---|---|

| Elimination of 2-Arylethyltrimethylammonium ions | Ethoxide/Ethanol | +3.66 | Buildup of negative charge in the transition state; reaction favored by electron-withdrawing groups. |

Data sourced from ResearchGate. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise sequence of bond-breaking and bond-forming events (the mechanism) and identifying any transient species (intermediates) formed during the reaction are central goals of mechanistic investigations.

Reactive intermediates are short-lived, high-energy molecules that are formed during a reaction but are consumed in a subsequent step. Their detection can provide direct evidence for a proposed reaction pathway.

In reactions involving tetrabutylammonium halides as catalysts in the presence of an epoxide and an alcohol (or in this context, ethoxide), the formation of a "halogenoethoxide anion" has been proposed as a key reactive intermediate. In a study of the formation of 1,3-dioxolanes from benzaldehydes and ethylene oxide catalyzed by tetrabutylammonium halides, the reaction is initiated by the ring-opening of ethylene oxide by the halide ion (X⁻) to form a 2-halogenoethoxide anion (X-CH₂-CH₂-O⁻). This species then acts as the primary nucleophile, attacking the carbonyl carbon of the benzaldehyde. The kinetic data from this study supported a mechanism where, for aldehydes with electron-rich carbonyl groups, the nucleophilic attack by the halogenoethoxide anion is the slow, rate-determining step.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed map of the potential energy surface of a reaction.

For ethoxide-promoted reactions, computational studies can model the geometry of the E2 transition state, explore the competition between substitution (SN2) and elimination (E2) pathways, and assess the influence of the solvent and counterion on activation barriers. For instance, computational models of the E2 reaction between 2-bromobutane (B33332) and various alkoxide bases can generate reaction coordinate diagrams, illustrating the energy changes as the reaction progresses from reactants to products through a transition state pharmacy180.com.

While specific studies modeling the direct influence of the large, non-coordinating tetrabutylammonium cation on the ethoxide reaction pathway are not widespread, computational investigations have explored how solvation affects the SN2/E2 competition. These studies show that strong solvation of the base can weaken its ability to abstract a proton, potentially favoring the SN2 pathway over the E2 pathway. The bulky and non-polar nature of the tetrabutylammonium cation can create a unique local environment for the ethoxide anion, potentially influencing its reactivity in a manner distinct from that of smaller metal cations like Na⁺ or K⁺.

Comparative Kinetic Efficiencies of Different Bases in Specific Transformations

The choice of base is critical in organic synthesis, as it can determine not only the rate of the reaction but also the product distribution (regioselectivity and stereoselectivity). Tetrabutylammonium ethoxide's performance is often benchmarked against more common bases like sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK).

The primary factors influencing the kinetic efficiency and behavior of these bases are:

Basicity: The intrinsic ability of the base to accept a proton. Generally, basicity increases with electron density on the oxygen atom. Due to the positive inductive effect of alkyl groups, the basicity follows the order: methoxide (B1231860) < ethoxide < tert-butoxide.

Steric Hindrance: The physical bulk of the base. Ethoxide is considered a relatively small base, whereas tert-butoxide is a bulky base.

Cation Effects: The nature of the counterion (e.g., TBA⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the alkoxide base in solution.

In E2 elimination reactions, the size of the base plays a crucial role in determining the major alkene product.

Small Bases (e.g., Ethoxide): Bases like sodium ethoxide or this compound tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. This is known as the Zaitsev product khanacademy.orglibretexts.org.

Bulky Bases (e.g., tert-Butoxide): A sterically hindered base like potassium tert-butoxide will preferentially abstract the more sterically accessible proton from the least substituted β-carbon. This results in the formation of the less stable, less substituted alkene, known as the Hofmann product khanacademy.orgchegg.com.

Table 3: Comparison of Ethoxide and tert-Butoxide in E2 Reactions

| Base | Size | Typical Major Product | Governing Principle |

|---|---|---|---|

| Sodium Ethoxide / this compound | Small | More substituted alkene (Zaitsev) | Thermodynamic Control |

| Potassium tert-Butoxide | Bulky | Less substituted alkene (Hofmann) | Kinetic/Steric Control |

While both sodium ethoxide and this compound provide the same reactive species (ethoxide ion), the larger, "softer" tetrabutylammonium cation can enhance solubility in less polar organic solvents compared to the "harder" sodium cation. This can lead to differences in reaction rates and efficiency depending on the specific solvent and substrate used. The order of nucleophilicity for alkoxides has been shown to be MeO⁻ < EtO⁻ < n-PrO⁻ < i-PrO⁻, indicating that ethoxide is moderately more reactive than methoxide in nucleophilic attacks wikipedia.org.

Sustainability and Green Chemistry Aspects

Minimization of Hazardous Reagents and Byproducts in Synthesis

A key principle of green chemistry is the reduction or elimination of hazardous substances throughout the lifecycle of a chemical process. The use of tetrabutylammonium (B224687) salts as catalysts can contribute significantly to this goal, primarily by enabling reactions to proceed under solvent-free conditions and with high efficiency, thereby minimizing the generation of waste.

Furthermore, research on tetrabutylammonium molybdate (B1676688) has demonstrated its efficacy as a catalyst for CO2 fixation into epoxides under solventless conditions rsc.org. This process, which converts a greenhouse gas into valuable chemicals, achieved high yields of hexane (B92381) carbonate without the need for any added halide co-catalysts rsc.org. The elimination of co-catalysts and solvents represents a significant step towards a more sustainable chemical synthesis. While this example does not directly involve tetrabutylammonium ethoxide, the underlying principle of the tetrabutylammonium cation facilitating catalysis in a greener reaction medium is highly relevant.

The choice of the anion in the tetrabutylammonium salt plays a crucial role in its catalytic activity and, by extension, its green chemistry profile. While direct studies on this compound in this specific context are limited in the provided search results, the ethoxide anion is a strong base and nucleophile, suggesting its potential to catalyze a range of reactions under mild and potentially solvent-free conditions, similar to its halide and molybdate counterparts.

Table 1: Green Chemistry Advantages of Tetrabutylammonium Salt Catalysis in Select Reactions

| Tetrabutylammonium Salt | Reaction Type | Key Green Chemistry Advantage | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Various organic transformations (alkylation, oxidation, etc.) | Enables solvent-free conditions under molten state. | mdpi.com |

| Tetrabutylammonium Molybdate | CO2 fixation into epoxides | Solventless conditions and no need for halide co-catalysts. | rsc.org |

Process Intensification and Reaction Efficiency through this compound Utilization

A study on the synthesis of peroxyesters, an important class of industrial chemicals, highlights the role of tetrabutylammonium chloride (TBACl) in intensifying the production process tue.nl. The addition of TBACl as a PTC significantly accelerated the peroxyester formation, leading to higher selectivity and a more efficient process tue.nl. This intensification was achieved by enhancing the interfacial reaction between the organic and aqueous phases. This example underscores the potential of tetrabutylammonium salts to improve reaction efficiency, a core tenet of both process intensification and green chemistry.

While direct evidence for this compound in process intensification is not prominent in the search results, its properties as a phase-transfer catalyst can be inferred. The tetrabutylammonium cation is effective at transporting anions across phase boundaries. The ethoxide anion, being a potent base, could be effectively transferred to an organic phase to promote a variety of base-catalyzed reactions, such as dehydrohalogenations and aldol (B89426) condensations, leading to faster and more efficient processes.

The concept of process intensification also encompasses the use of alternative energy sources and novel reactor designs to enhance reaction performance mdpi.com. For example, the use of microwave irradiation in conjunction with TBAB catalysis has been shown to dramatically reduce reaction times for the synthesis of bioactive heterocycles, with reactions completing in minutes rather than hours and still affording high yields mdpi.com. This synergy between advanced catalytic systems and innovative process technologies exemplifies the potential for significant improvements in reaction efficiency and sustainability.

Table 2: Examples of Process Intensification using Tetrabutylammonium Salts

| Tetrabutylammonium Salt | Process | Intensification Strategy | Outcome | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Chloride (TBACl) | Peroxyester synthesis | Phase-transfer catalysis | Accelerated reaction rate and higher selectivity. | tue.nl |

| Tetrabutylammonium Bromide (TBAB) | Synthesis of aryl-14H-dibenzo[a,j]xanthenes | Microwave irradiation | Reaction time reduced to 6 minutes with 78-95% yield. | mdpi.com |

Catalyst Recovery and Reusability in Industrial and Laboratory Settings

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical manufacturing, as it reduces costs and minimizes waste. The development of recyclable catalytic systems is an active area of research, and tetrabutylammonium-based catalysts have shown promise in this regard.

Research on tetrabutylammonium molybdate as a catalyst for CO2 fixation demonstrated that the catalyst could be recovered and reused for up to five cycles without a significant loss of activity rsc.org. This reusability is crucial for the economic feasibility and environmental impact of the process. Similarly, studies on copolyesters synthesized using tetrabutylammonium halides as catalysts have shown that these polymers can be chemically recycled back to their monomeric units, and the catalyst can potentially be recovered and reused researchgate.net.

While the homogeneous nature of many tetrabutylammonium salt catalysts can present challenges for separation from the reaction mixture, various strategies can be employed for their recovery. These include precipitation, extraction, or immobilization of the catalyst on a solid support. For instance, ionic liquids, which share structural similarities with tetrabutylammonium salts, are being investigated for their potential in creating closed-loop systems where the catalyst and solvent are recycled mdpi.com.

The recovery of heterogeneous catalysts is generally more straightforward, often involving simple filtration or centrifugation mdpi.com. Although this compound is typically used as a homogeneous catalyst, the principles of catalyst recycling are applicable. Future research may focus on the development of supported this compound catalysts, which would combine the high reactivity of the homogeneous system with the ease of recovery of a heterogeneous one.

Table 3: Catalyst Reusability Data for Tetrabutylammonium-Based Catalysts

| Catalyst System | Reaction | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Molybdate | CO2 fixation | Up to 5 | Maintained high catalytic activity. | rsc.org |

| Tetrabutylammonium Halides | Copolyester synthesis | - | Enables chemical recycling of the polymer, with potential for catalyst reuse. | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies Utilizing Tetrabutylammonium (B224687) Ethoxide

The development of new synthetic methods is a cornerstone of chemical advancement. Tetrabutylammonium ethoxide's character as a strong, yet sterically hindered, organic-soluble base offers significant potential for novel reactivity and selectivity in organic synthesis.

Research is currently gravitating towards harnessing its basicity in reactions where traditional inorganic bases or other metal alkoxides show limited efficacy due to poor solubility or undesired side reactions. One promising area is in C-C bond formation reactions. The ethoxide anion is a potent catalyst for aldol (B89426) and Claisen-type condensations. The tetrabutylammonium cation ensures the base remains in the organic phase, allowing for homogeneous reaction conditions even with poorly soluble substrates. This can lead to milder reaction conditions and improved yields compared to heterogeneous base systems.

Another frontier is the synthesis of complex heterocyclic scaffolds, which are crucial in medicinal chemistry. mdpi.comnih.govnih.gov Tetrabutylammonium salts have been shown to be effective catalysts and phase-transfer agents in the synthesis of various heterocycles. mdpi.comnih.govnih.gov The strong basicity of the ethoxide variant could be particularly advantageous in deprotonation steps that are key to the formation of many five- and six-membered ring systems.

Furthermore, its role as a non-nucleophilic base is being explored in elimination reactions for the synthesis of specialty alkenes. The bulky nature of the tetrabutylammonium cation can influence the regioselectivity of these reactions, favoring the formation of less-substituted (Hofmann) products, which are valuable intermediates in total synthesis.

| Reaction Type | Potential Role of this compound | Expected Advantages |

| C-C Bond Formation | Strong, soluble base for enolate formation | Homogeneous conditions, milder temperatures, improved yields |

| Heterocycle Synthesis | Catalyst for condensation and cyclization reactions | Enhanced reaction rates, applicability to diverse substrates |

| Elimination Reactions | Non-nucleophilic base | Higher selectivity for Hofmann products, avoidance of substitution side reactions |

| Polymerization | Initiator for ring-opening polymerization | Control over polymer molecular weight and structure |

This table illustrates potential applications of this compound in synthetic chemistry based on its properties and the known reactivity of similar compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. uc.ptwiley-vch.deucc.ie this compound is a prime candidate for integration into these modern platforms due to its solution-phase nature and catalytic capabilities.

In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. uc.ptwiley-vch.deucc.ie The solubility of this compound in common organic solvents makes it ideal for use in such systems, preventing the clogging issues that can arise with solid bases. Its application as a catalyst in flow can enable the safe and scalable production of fine chemicals and pharmaceutical intermediates. For instance, its use in base-catalyzed condensation or isomerization reactions could be seamlessly integrated into a multi-step continuous synthesis.

Automated synthesis platforms, which are revolutionizing drug discovery and materials science, also stand to benefit from the properties of this compound. synplechem.combris.ac.uksciforum.netchemrxiv.org These systems rely on standardized reactions and reagents to rapidly synthesize libraries of compounds. The use of a soluble, strong organic base like this compound can simplify reaction work-up and purification, which are often bottlenecks in automated synthesis. For example, in an automated platform for synthesizing small molecule libraries, this compound could be used as a go-to reagent for a variety of base-mediated transformations. A notable parallel is the use of tetrabutylammonium bicarbonate in the automated synthesis of [18F]FDG for PET imaging, which demonstrates the compatibility of tetrabutylammonium salts with automated chemical processes. researchgate.net

| Platform | Application of this compound | Key Benefits |

| Flow Chemistry | Homogeneous base catalyst | Precise temperature and reaction time control, enhanced safety, easy scale-up |

| Automated Synthesis | Reagent for parallel synthesis | Simplified purification, broad applicability, increased throughput |

This table outlines the potential benefits of integrating this compound into modern chemical synthesis platforms.

Exploration in Material Science Applications Beyond Polymer Synthesis

While the role of alkoxides in polymer synthesis is well-established, the unique combination of the tetrabutylammonium cation and the ethoxide anion opens doors to new applications in material science.

One of the most exciting frontiers is the synthesis of nanomaterials and metal-organic frameworks (MOFs). The synthesis of these materials often requires careful control over pH and the presence of structure-directing agents. This compound can function as both a base to control the hydrolysis and condensation of metal precursors and as a template or structure-directing agent. The bulky tetrabutylammonium cation can influence the crystal growth and morphology of materials like zinc oxide nanoparticles or zeolitic imidazolate frameworks (ZIFs). For example, tetrabutylammonium hydroxide (B78521) has been used in the synthesis of nanostructured ZnO particles.

In the realm of MOFs, the choice of base can significantly impact the resulting topology and properties of the framework. rsc.orgnih.govnih.govrsc.org The use of this compound could lead to the formation of novel MOF structures with tailored pore sizes and functionalities. Its organic nature may also promote better miscibility with organic linkers and solvents used in MOF synthesis, leading to more crystalline materials.

Another area of exploration is in the preparation of advanced coatings and functional surfaces. The ability of this compound to act as a catalyst for sol-gel processes could be exploited to create thin films of metal oxides with specific properties. The incorporation of the tetrabutylammonium cation into these films could also modify their surface energy and hydrophobicity.

| Material Type | Function of this compound | Potential Outcome |

| Nanoparticles (e.g., ZnO) | Base catalyst and structure-directing agent | Control over particle size and morphology |

| Metal-Organic Frameworks (MOFs) | Base for linker deprotonation and template | Formation of novel framework topologies |

| Functional Coatings (Sol-Gel) | Catalyst for hydrolysis and condensation | Creation of uniform, functional thin films |

This table highlights the prospective roles of this compound in the synthesis of advanced materials.

Theoretical Advancements in Predicting Reactivity and Selectivity of this compound

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgchemrxiv.orgresearchgate.net The application of theoretical methods to study this compound can provide profound insights into its behavior and guide the design of new reactions and materials.

Density Functional Theory (DFT) calculations can be employed to model the structure of the this compound ion pair in different solvents. This can help in understanding how the solvent influences the basicity and reactivity of the ethoxide anion. For example, calculations can predict the degree of ion pairing and how this affects the availability of the ethoxide for deprotonation of a substrate.

Furthermore, theoretical modeling can be used to investigate the transition states of reactions catalyzed by this compound. By calculating the activation energies for different reaction pathways, it is possible to predict the selectivity of a reaction. For instance, in an elimination reaction, computational studies could predict whether the Hofmann or Zaitsev product will be favored under specific conditions. This predictive power can save significant time and resources in the laboratory by narrowing down the optimal reaction conditions.

Molecular dynamics simulations can also be used to study the role of this compound in material synthesis. These simulations can model the aggregation of precursors and the influence of the tetrabutylammonium cation on the crystal growth of nanoparticles or MOFs, providing a microscopic view of the synthesis process.

| Theoretical Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Ion-pairing and solvation effects | Understanding of solvent-dependent reactivity and basicity |

| Transition State Theory | Reaction mechanisms and selectivity | Prediction of product distribution and optimization of reaction conditions |

| Molecular Dynamics (MD) | Material nucleation and growth | Elucidation of the role of the cation in controlling material morphology |

This table summarizes how theoretical and computational methods can be applied to advance the understanding and application of this compound.

Q & A

Q. What are the primary synthetic routes for tetrabutylammonium ethoxide, and what are their critical optimization parameters?

this compound is commonly synthesized via two routes:

- Route 1 : Reaction of tetrabutylammonium bromide with sodium ethoxide in ethanol. Key parameters include stoichiometric ratios (e.g., excess ethanol to drive equilibrium) and reaction temperature (typically 25–40°C) to minimize side reactions like hydrolysis .

- Route 2 : Metathesis of tetrabutylammonium fluoride with ethanol. This method avoids halide contamination but requires anhydrous conditions due to the hygroscopic nature of tetrabutylammonium fluoride . Post-synthesis, purification via vacuum distillation or recrystallization is critical to remove residual solvents or salts.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Flammability : The compound has a low flash point (23°C), requiring storage in flame-proof cabinets and use of inert atmospheres during reactions .

- Toxicity : Direct contact causes severe eye/skin irritation. Immediate rinsing with water (15+ minutes) and medical consultation are mandatory per safety guidelines .

- Spill Management : Use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions. Ensure proper ventilation to disperse ethanol vapors .

Q. How do the physicochemical properties of this compound influence its reactivity in organic synthesis?

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use as a phase-transfer catalyst.

- Basicity : The ethoxide ion (pKa ~15.9) enables deprotonation of weakly acidic substrates (e.g., alcohols, ketones), but competing side reactions (e.g., elimination) require controlled temperature and solvent selection .

Advanced Research Questions

Q. How can this compound be optimized as a structure-directing agent in nanoparticle synthesis?

In spray pyrolysis (e.g., ZnO nanoparticle fabrication), this compound stabilizes precursor solutions by preventing premature aggregation. Key variables include:

- Concentration : 0.1–0.5 M balances stability and deposition efficiency .

- Temperature : Optimal thermal decomposition at 400°C ensures uniform nanoparticle morphology .

- Dopant Integration : Co-doping with carbon precursors (e.g., tetrabutylammonium bromide) enhances optical/electrical properties, but requires precise molar ratios to avoid phase separation .

Q. What analytical methods resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies in catalytic performance (e.g., in esterification or alkylation) often arise from:

- Impurity Effects : Trace halides (from synthetic routes) can poison active sites. Purity should be verified via ion chromatography or ICP-MS .

- Solvent Interactions : Solvent polarity (e.g., ethanol vs. THF) alters ion-pair dissociation, affecting reaction rates. Conductivity measurements or UV-Vis spectroscopy quantify ion-pair dynamics .

- Substrate Specificity : Steric hindrance from the tetrabutylammonium cation may limit access to bulky substrates. Competitive inhibition studies using model substrates clarify selectivity .

Q. How does this compound enhance electrochemical applications, and what are its limitations?

As a supporting electrolyte in non-aqueous electrochemistry (e.g., cyclic voltammetry), it provides high ionic conductivity and wide electrochemical windows. Limitations include:

- Viscosity : High viscosity in ethanol reduces mass transport, necessitating lower concentrations (<0.1 M) for fast-scan measurements .

- Electrode Adsorption : The cationic surfactant-like structure can adsorb onto Pt/glassy carbon electrodes, altering surface properties. Pre-treatment with ultrasonic cleaning in acetone mitigates this .

Methodology-Driven Questions

Q. What experimental designs validate the stability of this compound under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures (~150°C) .

- Moisture Sensitivity : Karl Fischer titration quantifies water uptake in hygroscopic environments, guiding storage in desiccators with molecular sieves .

- Long-Term Stability : NMR or FTIR monitoring over 6–12 months detects ethoxide degradation (e.g., ethane evolution via Hoffman elimination) .

Q. How can response surface methodology (RSM) optimize extraction protocols using this compound-based deep eutectic solvents (DES)?

Example: In preservative extraction, RSM evaluates variables like:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.